molecular formula C13H20N2O2 B8337641 2-Diethylamino-6-methylisonicotinic acid ethyl ester

2-Diethylamino-6-methylisonicotinic acid ethyl ester

Cat. No. B8337641
M. Wt: 236.31 g/mol
InChI Key: FMFLUAFZXCEQIG-UHFFFAOYSA-N
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Patent
US08598208B2

Procedure details

A solution of 2-diethylamino-6-methyl-isonicotinic acid ethyl ester (6.39 g, 27.0 mmol) in 6 N aq. HCl (100 mL) is stirred at 80° C. for 72 h before the solvent is removed in vacuo. The remaining solid is dried under HV to give 2-diethylamino-6-methyl-isonicotinic acid hydrochloride (6.96 g) as a yellow solid; LC-MS: tR=0.53 min; [M+H]+=209.09; 1H NMR (D6-DMSO): δ 1.17 (t, J=6.8 Hz, 6H), 2.51 (s, 3H), 3.68 (q, J=6.3 Hz, 4H), 6.96 (s, 1H), 7.15 (s br, 1H).
Quantity
6.39 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:17])[C:5]1[CH:10]=[C:9]([CH3:11])[N:8]=[C:7]([N:12]([CH2:15][CH3:16])[CH2:13][CH3:14])[CH:6]=1)C.[ClH:18]>>[ClH:18].[CH2:15]([N:12]([CH2:13][CH3:14])[C:7]1[CH:6]=[C:5]([CH:10]=[C:9]([CH3:11])[N:8]=1)[C:4]([OH:17])=[O:3])[CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
6.39 g
Type
reactant
Smiles
C(C)OC(C1=CC(=NC(=C1)C)N(CC)CC)=O
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The remaining solid is dried under HV

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)N(C=1C=C(C(=O)O)C=C(N1)C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 6.96 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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